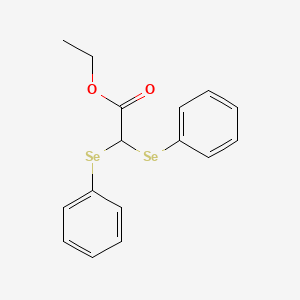![molecular formula C31H54O5 B14461902 Dioctyl 2,2'-[4-(hex-1-en-1-yl)-2-oxocyclopentane-1,3-diyl]diacetate CAS No. 65838-04-2](/img/structure/B14461902.png)
Dioctyl 2,2'-[4-(hex-1-en-1-yl)-2-oxocyclopentane-1,3-diyl]diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dioctyl 2,2’-[4-(hex-1-en-1-yl)-2-oxocyclopentane-1,3-diyl]diacetate is an organic compound with a complex structure It is characterized by the presence of dioctyl groups and a cyclopentane ring substituted with hex-1-en-1-yl and oxo groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dioctyl 2,2’-[4-(hex-1-en-1-yl)-2-oxocyclopentane-1,3-diyl]diacetate typically involves the esterification of appropriate precursors. One common method involves the reaction of dioctyl alcohol with 2,2’-[4-(hex-1-en-1-yl)-2-oxocyclopentane-1,3-diyl]diacetic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of Dioctyl 2,2’-[4-(hex-1-en-1-yl)-2-oxocyclopentane-1,3-diyl]diacetate may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the reaction conditions, ensuring consistent product quality and scalability.
化学反応の分析
Types of Reactions
Dioctyl 2,2’-[4-(hex-1-en-1-yl)-2-oxocyclopentane-1,3-diyl]diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
科学的研究の応用
Dioctyl 2,2’-[4-(hex-1-en-1-yl)-2-oxocyclopentane-1,3-diyl]diacetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized as a plasticizer in the production of flexible PVC and other polymers.
作用機序
The mechanism of action of Dioctyl 2,2’-[4-(hex-1-en-1-yl)-2-oxocyclopentane-1,3-diyl]diacetate involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The specific pathways involved depend on the biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A similar compound used as a plasticizer with a different structural framework.
Bis(2-ethylhexyl) phthalate: Another plasticizer with similar applications but different chemical properties.
Uniqueness
Dioctyl 2,2’-[4-(hex-1-en-1-yl)-2-oxocyclopentane-1,3-diyl]diacetate is unique due to its specific structural features, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and form stable complexes with other molecules makes it a versatile compound in scientific research and industrial applications.
特性
CAS番号 |
65838-04-2 |
|---|---|
分子式 |
C31H54O5 |
分子量 |
506.8 g/mol |
IUPAC名 |
octyl 2-[4-hex-1-enyl-3-(2-octoxy-2-oxoethyl)-2-oxocyclopentyl]acetate |
InChI |
InChI=1S/C31H54O5/c1-4-7-10-13-15-18-21-35-29(32)24-27-23-26(20-17-12-9-6-3)28(31(27)34)25-30(33)36-22-19-16-14-11-8-5-2/h17,20,26-28H,4-16,18-19,21-25H2,1-3H3 |
InChIキー |
UTJGSRWEFSGXND-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC(=O)CC1CC(C(C1=O)CC(=O)OCCCCCCCC)C=CCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



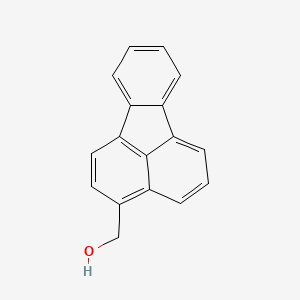

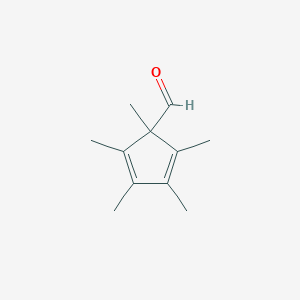

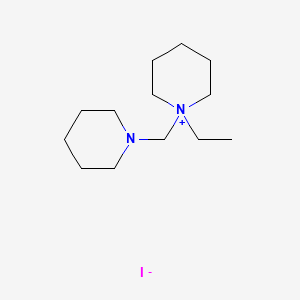

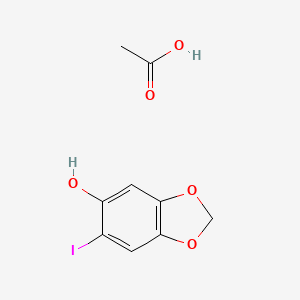
![Chloro-[2,2,2-tribromo-1-(4-tert-butyl-2-chlorophenyl)ethoxy]phosphinate](/img/structure/B14461863.png)

![3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, trichlorozincate(1-)](/img/structure/B14461877.png)
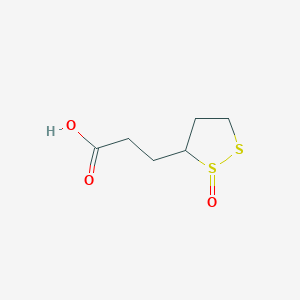
![2-[(2-Chloroethoxy)methyl]thiirane](/img/structure/B14461886.png)
